molecular formula C29H28N4O4 B2946169 2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 1251545-34-2

2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B2946169
CAS No.: 1251545-34-2
M. Wt: 496.567
InChI Key: HFBAZFMBROAEMF-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-d]pyrimidine core substituted with diethyl and dioxo groups at positions 1,3 and 2,4, respectively. Characterization typically employs IR, NMR, and elemental analysis to confirm functional groups and purity .

Properties

CAS No.

1251545-34-2

Molecular Formula

C29H28N4O4

Molecular Weight

496.567

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C29H28N4O4/c1-5-18-6-10-21(11-7-18)33-29(35)23-16-30-24-12-8-20(14-22(24)27(23)32-33)28(34)31-17(2)19-9-13-25(36-3)26(15-19)37-4/h6-17,32H,5H2,1-4H3,(H,31,34)

InChI Key

HFBAZFMBROAEMF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC(=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C19H24N4O5
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 187393-68-6

Biological Activity Overview

The biological activity of this compound primarily relates to its role as an inhibitor in various biochemical pathways. Notably, compounds in the pyrrolo[2,3-d]pyrimidine class have been identified as inhibitors of enzymes involved in nucleotide biosynthesis.

Inhibition of Enzymes

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole ribonucleotide formyltransferase (AICARFTase) . These enzymes are crucial in the purine nucleotide biosynthesis pathway:

EnzymeFunctionInhibition Effect
GARFTaseConverts glycinamide ribonucleotide to formyl-glycinamide ribonucleotideDual inhibition leads to depletion of purine nucleotides
AICARFTaseConverts AICAR to formyl-AICARInhibition may activate AMPK and decrease tumor cell proliferation

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the pyrrolo[2,3-d]pyrimidine scaffold can influence biological activity. For instance:

  • The introduction of various substituents at specific positions can enhance inhibitory potency against target enzymes.

Key Findings from SAR Studies:

  • Positioning of Substituents : Compounds with substituents at the 5-position exhibited significant inhibitory activity against both GARFTase and AICARFTase.
  • Bridge Length Variations : Alterations in the carbon bridge length between substituents affected the potency; for example:
    • Three-carbon bridge analogs showed enhanced activity compared to shorter or longer variants.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Antiproliferative Effects : In vitro studies demonstrated that certain pyrrolo[2,3-d]pyrimidines can inhibit the proliferation of various tumor cell lines by targeting the aforementioned enzymes. For instance, compounds like 8 and 9 were shown to effectively reduce cell viability in KB human tumor cells through dual inhibition mechanisms .
  • Resistance Overcoming : The dual inhibition mechanism is particularly promising for overcoming drug resistance in tumors that show insensitivity to single-target therapies. This has implications for developing treatments for resistant cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s pyrrolo[2,3-d]pyrimidine core distinguishes it from analogs like N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (), which incorporates a pyrido-thieno[2,3-d]pyrimidine system. Key differences include:

  • Pyrrolo vs. Thieno/Pyrido Cores: The pyrrolo ring (5-membered, nitrogen-containing) may confer distinct electronic properties compared to the sulfur-containing thieno ring, influencing solubility and metabolic stability .

Functional Group Impact

  • Acetamide Linkage : Both compounds share an acetamide group, but the target compound’s 4-methylpyridin-2-yl substituent may enhance bioavailability compared to the analog’s unmodified amine .
  • Sulfur vs. Nitrogen: The thieno ring’s sulfur atom (analog) could increase metabolic susceptibility (e.g., oxidation) versus the pyrrolo core’s nitrogen-rich system .

Methodological Considerations in Comparative Studies

  • Lumping Strategies: Grouping compounds with similar cores (e.g., pyrrolo/thieno-pyrimidines) can streamline property prediction, as seen in modeling approaches (). This strategy may explain shared reactivity or bioactivity trends among analogs .

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